3-クロロ-N-(2-ヒドロキシ-2-(3-メチルチオフェン-2-イル)エチル)-4-メトキシベンゼンスルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

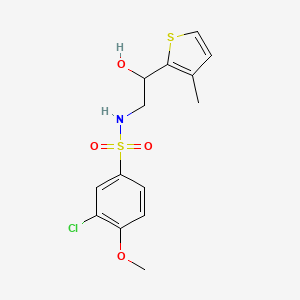

3-chloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C14H16ClNO4S2 and its molecular weight is 361.86. The purity is usually 95%.

BenchChem offers high-quality 3-chloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- この化合物は、その抗線維化特性について調査されています。線維化は、組織への過剰なコラーゲン沈着を特徴とし、臓器機能の障害につながります。ある研究では、新しい2-(ピリジン-2-イル)ピリミジン誘導体(この化合物を含む)が合成され、不死化ラット肝星細胞(HSC-T6)に対して評価されました。これらの誘導体のいくつかは、ピルフェニドンなどの既存の薬物よりも優れた抗線維化活性を示しました。 特に、化合物エチル6-(5-(p-トリルカルバモイル)ピリミジン-2-イル)ニコチネート(12m)とエチル6-(5-((3,4-ジフルオロフェニル)カルバモイル)ピリミジン-2-イル)ニコチネート(12q)は、有望な抗線維化効果を示しました .

抗線維化活性

生物活性

3-chloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide is a sulfonamide compound with potential biological activity. Its molecular formula is C14H16ClNO4S, and it has garnered interest in medicinal chemistry due to its structural characteristics and possible therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic uses, and relevant case studies.

The compound features a chloro group, a methoxy group, and a sulfonamide moiety, which are known to influence its biological interactions. The presence of the thiophene ring may enhance its binding affinity to biological targets through π-π interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H16ClNO4S |

| Molecular Weight | 361.86 g/mol |

| IUPAC Name | 3-chloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide |

| CAS Number | 1351650-19-5 |

The biological activity of 3-chloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide is primarily attributed to its ability to inhibit specific enzymes. The compound may act by binding to the active sites of target enzymes, thereby blocking substrate access. This inhibition can lead to downstream effects in various biological pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic processes.

- Protein Binding: The thiophene rings can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Antimicrobial Activity

Sulfonamides have historically been used as antibiotics. Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains due to its sulfonamide group, which is known for mimicking para-amino benzoic acid (PABA), crucial for bacterial folate synthesis .

Anticancer Potential

Some sulfonamide derivatives have shown promise in cancer therapy by targeting specific pathways involved in tumor growth. For instance, compounds with similar moieties have been investigated for their ability to induce apoptosis in cancer cells .

Case Studies and Research Findings

-

Antimicrobial Studies:

- A study evaluated various sulfonamides against Gram-positive and Gram-negative bacteria. Results indicated that compounds with structural similarities exhibited significant antimicrobial activity, suggesting potential for 3-chloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide.

- Anticancer Activity:

- Mechanistic Studies:

特性

IUPAC Name |

3-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO4S2/c1-9-5-6-21-14(9)12(17)8-16-22(18,19)10-3-4-13(20-2)11(15)7-10/h3-7,12,16-17H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCYHBAVMYRDNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。